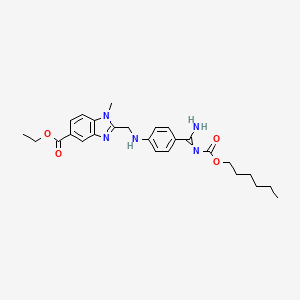
1-Méthyl-2-(4-(amino(hexyloxycarbonylimino)méthyl)anilinométhyl)-1H-benzoimidazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.
Applications De Recherche Scientifique
Traitement anticoagulant
Ce composé a été identifié pour son utilisation potentielle comme anticoagulant. Il pourrait être bénéfique dans la prophylaxie de la thrombose veineuse, qui est la formation de caillots sanguins dans une veine. En inhibant la thrombine, il contribue à prévenir la formation de caillots, ce qui en fait un agent précieux dans la prise en charge et la prévention de la thrombose veineuse profonde {svg_1}.
Prévention des accidents vasculaires cérébraux
Une autre application importante est la prévention des accidents vasculaires cérébraux. La capacité du composé à prolonger le temps de thrombine suggère qu'il peut être utilisé pour réduire le risque d'accident vasculaire cérébral en prévenant la formation de caillots qui peuvent entraîner un infarctus cérébral {svg_2}.
Applications de prodrogue
Il a été décrit comme une double prodrogue, ce qui signifie qu'une fois ingéré, il est métabolisé en un médicament actif dans le corps. Cette propriété peut être exploitée pour développer des médicaments avec des profils pharmacocinétiques améliorés, tels qu'une meilleure absorption ou une libération contrôlée {svg_3}.
Formulations pharmaceutiques
Le composé peut être formulé en diverses formes pharmaceutiques, notamment des comprimés. Cette polyvalence de formulation permet des mécanismes de dosage et de libération adaptés, qui peuvent améliorer l'efficacité et la conformité du patient {svg_4}.
Mécanisme D'action
Benzoimidazole
Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It is a privileged structure in medicinal chemistry and found in many biologically active compounds and pharmaceuticals .
Amino acids and esters
The presence of an amino acid derivative and an ester group could suggest potential bioactivity. Amino acids are fundamental building blocks of proteins and play key roles in cellular functions. Esters are common functional groups in bioactive molecules and pharmaceuticals, and they can be hydrolyzed in biological systems to yield alcohols and carboxylic acids .
Aniline derivatives
Aniline and its derivatives are widely used in the production of dyes, drugs, plastics, and many other chemicals. Some aniline derivatives have been found to exhibit various biological activities .
Propriétés
Numéro CAS |
1408238-36-7 |
|---|---|
Formule moléculaire |
C26H33N5O4 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |
Clé InChI |
VHQNKPIHNBKDDL-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |
SMILES canonique |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




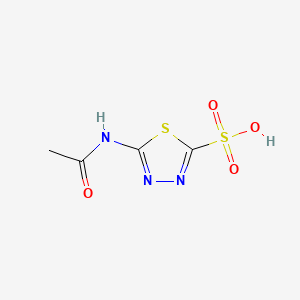
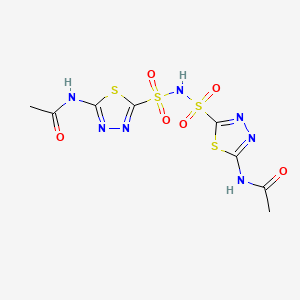
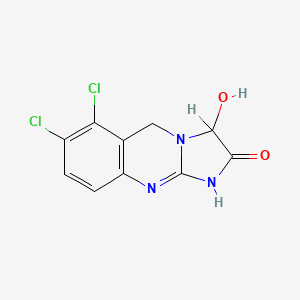
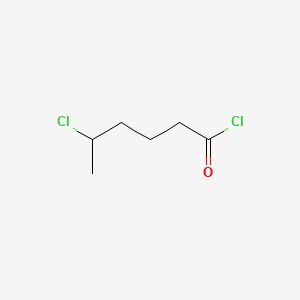
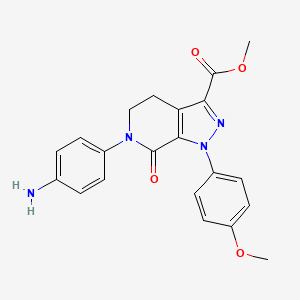
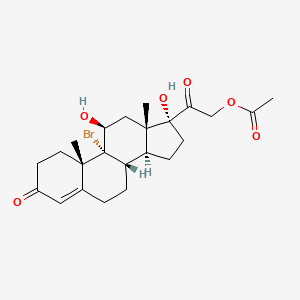
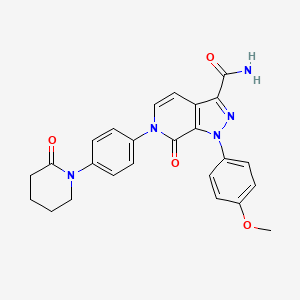
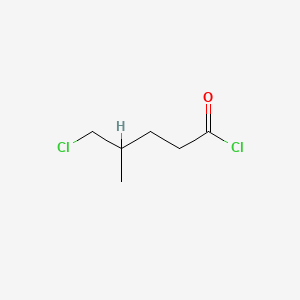
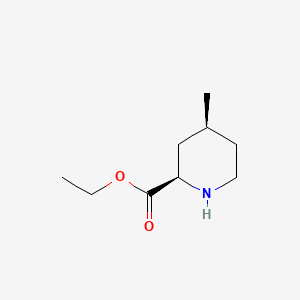
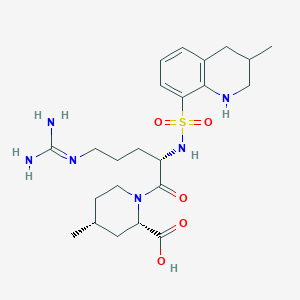
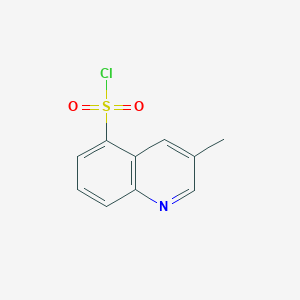
![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)
